N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(8-13-24-15-4-2-1-3-5-15)19-9-11-20-10-6-14-7-12-23-17(14)18(20)22/h1-7,10,12H,8-9,11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZBHNFTAJEABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, including the formation of the furo[2,3-c]pyridine core and subsequent functionalization. A common synthetic route starts with the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions.
Example Reaction:
Cyclization of 2-(aminomethyl)pyridine with furoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Formation of the oxo group by oxidation using agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Introduction of the phenylthio group via nucleophilic substitution using phenylthiol in the presence of a suitable base.
Industrial Production Methods
The industrial production of this compound may involve optimization of the synthetic route for scalability, yield, and purity. Techniques such as continuous flow synthesis and advanced purification methods like crystallization or chromatography are employed to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furo[2,3-c]pyridine core, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions, especially at the oxo group, can convert it into alcohol or alkane derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions at the phenylthio group or the amide moiety can lead to various functionalized products.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminium hydride (LiAlH₄), catalytic hydrogenation
Substitution: : Phenylthiol, various alkylating agents in the presence of bases like sodium hydride (NaH)
Major Products Formed
Oxidation Products: : Carboxylic acids, quinones
Reduction Products: : Alcohols, alkanes
Substitution Products: : Various functionalized amides and thioethers
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide has a broad range of applications in scientific research:
Chemistry
Catalysts: : The compound's unique structure makes it a potential candidate for catalytic applications in organic synthesis.
Synthetic Intermediates: : It serves as an intermediate in the synthesis of complex molecules and heterocycles.
Biology
Biological Assays: : Used in biochemical assays to study enzyme inhibition and receptor binding.
Drug Design: : Potential lead compound in the design of new pharmaceuticals due to its interaction with biological targets.
Medicine
Antimicrobial Agents: : Exhibits potential antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Agents: : Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: : Used in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: : Potential use as an active ingredient in agrochemicals for crop protection.
Mechanism of Action
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide can be compared to other compounds with similar structures, such as:
Furo[2,3-c]pyridine Derivatives: : These compounds share the furo[2,3-c]pyridine core and may exhibit similar chemical reactions and biological activities.
Thioether-containing Amides:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic System
The furopyridine core in the target compound distinguishes it from related derivatives. For example:
- Compound 24 (Molecules, 2010): Features a pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone scaffold with a thiophene ring instead of a furan.
- CAS 921805-99-4 (化源网, 2024): Utilizes a pyridazinone core with an ethoxyphenyl substituent. The pyridazinone system is less aromatic than furopyridine, likely altering solubility and metabolic stability .
Side Chain and Substituent Analysis
- Amide Linkage : Both the target compound and CAS 921805-99-4 employ a propanamide side chain, but the latter includes an ethoxyphenyl group, which may enhance lipophilicity compared to the target’s phenylthio group .
- Sulfur Functionalization: The phenylthio group in the target compound is structurally analogous to the thiophene in Compound 23.
Tabulated Comparison of Key Parameters
Research Implications and Limitations
- Biological Relevance: While Compound 24’s pyrido-thieno-pyrimidinone core has been explored for kinase inhibition, the target compound’s furopyridine system may offer novel interactions with oxidative enzymes or ion channels due to its oxygen-rich structure .
- Data Gaps : The absence of experimental data (e.g., melting points, bioactivity) for the target compound and CAS 921805-99-4 limits direct functional comparisons. Further studies are needed to correlate structural differences with pharmacokinetic or pharmacodynamic outcomes.
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furo[2,3-c]pyridin moiety, which contributes to its biological properties. The presence of both the phenylthio group and the propanamide linkage enhances its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 357.44 g/mol.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. For instance, it could act as a kinase inhibitor by occupying the ATP-binding site.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways. This can lead to effects such as altered gene expression or changes in cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of furo[2,3-c]pyridine exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 μg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antinociceptive Activity
Compounds within this class have also been evaluated for their antinociceptive properties. A study involving furo[2,3-c]pyridine derivatives revealed significant activity in pain models, suggesting potential use in pain management therapies .
Anticancer Potential
The anticancer activity of similar compounds has been explored extensively. For example, metal complexes derived from furo-pyridine structures have shown promising results against various cancer cell lines, indicating that modifications in the phenylthio or propanamide groups could enhance efficacy .
Research Findings and Case Studies
Q & A
Basic Question
- ¹H/¹³C NMR : Compare coupling constants (e.g., J = 6–8 Hz for trans-ethyl linkages) and NOE correlations to confirm spatial proximity of substituents. provides an example of using 2D NMR (COSY, HSQC) to assign protons in a pyrazolo-pyrimidine derivative .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular formula (e.g., distinguishing between m/z 457.12 [M+H]+ vs. 458.13 for isotopic peaks).
- X-ray Crystallography : Critical for absolute configuration determination. includes crystallographic data for structurally related thienopyridine derivatives .
What strategies mitigate low yields during the coupling of the phenylthio-propanamide moiety to the furopyridine core?
Advanced Question
Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:
- Activation of the Carboxylic Acid : Use EDCI/HOBt or PyBOP for amide bond formation ( details coupling of acetamide derivatives to aryl halides with >75% yield under these conditions) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating) .
How can computational modeling predict the compound’s binding affinity to kinase targets implicated in oncology?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). highlights virtual screening workflows using ligand-based pharmacophore models .
- MD Simulations : Assess stability of binding poses over 100 ns trajectories (GROMACS/AMBER).
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., ΔG < −8 kcal/mol suggests high affinity) .
How should researchers address contradictory bioactivity data across cell-based vs. enzymatic assays?
Advanced Question
Contradictions may arise from off-target effects or assay conditions. Mitigation strategies:
- Orthogonal Assays : Validate kinase inhibition using both ADP-Glo™ (enzymatic) and Western blotting (cell-based p-ERK suppression) .
- Dose-Response Curves : Calculate IC50 values in triplicate to confirm potency trends.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell assays ( emphasizes pH/temperature control for reproducible results) .
What are the optimal storage conditions to prevent thioether oxidation in this compound?
Basic Question
- Temperature : Store at −20°C under inert gas (argon) to minimize radical-mediated oxidation.
- Light Protection : Amber vials prevent UV-induced degradation (critical for thioether groups).
- Stability Monitoring : Perform HPLC-UV at 254 nm monthly; >95% purity indicates acceptable stability ( recommends similar protocols for oxo-propanamide analogs) .
How can fragment-based drug design (FBDD) optimize the phenylthio-propanamide moiety for enhanced solubility?
Advanced Question
- Fragment Library Screening : Identify solubilizing groups (e.g., morpholine, PEG) using SPR or thermal shift assays.
- Structure-Activity Relationship (SAR) : Replace phenylthio with pyridylthio (logP reduction: ~0.5 units) while maintaining potency ( demonstrates similar modifications in pyrazolo-pyrimidine derivatives) .
- Salt Formation : Hydrochloride or mesylate salts improve aqueous solubility (e.g., >10 mg/mL in PBS) .
What analytical techniques differentiate polymorphic forms of this compound?
Advanced Question
- PXRD : Distinct diffraction peaks at 2θ = 12.5°, 18.7° indicate Form I vs. Form II.
- DSC : Endothermic peaks (ΔH ~150 J/g) correlate with melting points (e.g., 210°C vs. 225°C for polymorphs).
- Raman Spectroscopy : C=O stretch shifts (1680 cm⁻¹ vs. 1700 cm⁻¹) distinguish hydrogen-bonding patterns .
How to validate target engagement in vivo using isotopic labeling?
Advanced Question
- ¹⁴C/³H Labeling : Incorporate isotopes at the ethyl linker (synthetic step: NaBH4 reduction of ketone intermediates).
- PET Imaging : Use ¹¹C-labeled analogs for real-time biodistribution studies (t1/2 = 20.4 min).
- Autoradiography : Quantify tumor uptake in xenograft models ( references similar protocols for trifluoromethyl-phenyl derivatives) .
What in silico tools predict metabolic hotspots in this compound?
Advanced Question
- CYP450 Metabolism : Use StarDrop’s WhichP450 module to identify oxidation sites (e.g., furan ring at C7).
- UGT/SULT Susceptibility : GLORYx predicts glucuronidation at the primary amine (if present) .
- Metabolite Identification : Combine MetaSite (Molecular Discovery) with HR-MS/MS for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
